3-Methyl-1,2,4-triazine-5-carbaldehyde
Description
3-Methyl-1,2,4-triazine-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O . It is a type of heterocyclic compound, specifically a triazine, which is a class of nitrogen-containing cyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazines, such as 3-Methyl-1,2,4-triazine-5-carbaldehyde, is a topic of ongoing research . The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2,4-triazine-5-carbaldehyde consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The molecular weight is 123.114 g/mol .Future Directions
The future directions for research on 3-Methyl-1,2,4-triazine-5-carbaldehyde and related compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and evaluation of their biological activities . Given the wide range of biological activities exhibited by triazines, these compounds are promising scaffolds for the development of new drugs .
properties
IUPAC Name |
3-methyl-1,2,4-triazine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-4-7-5(3-9)2-6-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTCGXGRZICGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538240 | |
Record name | 3-Methyl-1,2,4-triazine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,4-triazine-5-carbaldehyde | |
CAS RN |
94243-22-8 | |
Record name | 3-Methyl-1,2,4-triazine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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